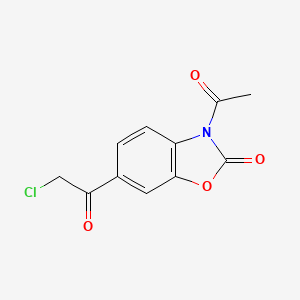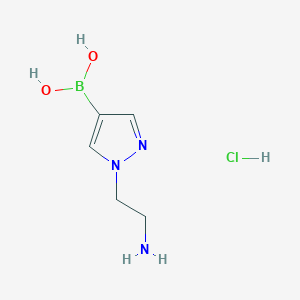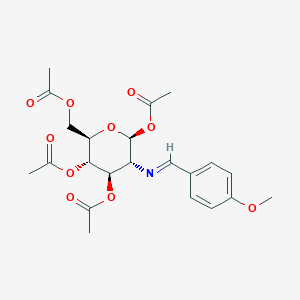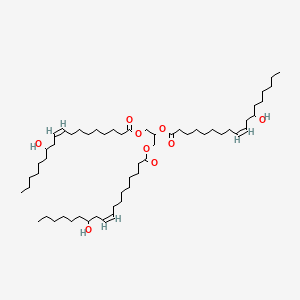
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Ornithine alpha-ketoglutarate (1:1) dihydrate is an organic compound formed by combining L-ornithine and alpha-ketoglutarate in a 1:1 molar ratio, along with two molecules of water. This compound is known for its role in enhancing muscle strength and endurance, promoting muscle repair, and accelerating recovery from muscle damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of L-ornithine alpha-ketoglutarate typically involves dissolving L-ornithine and alpha-ketoglutarate in water, followed by heating the solution to induce a reaction. The product is then crystallized and dried to obtain the final compound .
Industrial Production Methods: In industrial settings, L-ornithine alpha-ketoglutarate is produced through arginase transformation. This method involves the following steps:
- Preparation of immobilized enzyme.
- Optimization of transformation conditions.
- Product extraction and refining process .
Análisis De Reacciones Químicas
Types of Reactions: L-ornithine alpha-ketoglutarate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
L-ornithine alpha-ketoglutarate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds.
Biology: Plays a role in the urea cycle and amino acid metabolism.
Medicine: Utilized in nutritional supplements to enhance muscle growth and recovery, improve wound healing, and support immune function
Industry: Employed in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
L-ornithine alpha-ketoglutarate exerts its effects through several mechanisms:
Amino Acid Precursor: Acts as a precursor for amino acids such as glutamine, arginine, and proline.
Hormone Secretion: Increases the secretion of anabolic hormones like insulin and growth hormone.
Immune Modulation: Enhances immune function by regulating inflammatory processes.
Comparación Con Compuestos Similares
L-ornithine alpha-ketoglutarate is unique compared to other similar compounds due to its specific combination of L-ornithine and alpha-ketoglutarate. Similar compounds include:
L-arginine alpha-ketoglutarate: Known for its role in nitric oxide production and muscle growth.
L-ornithine hydrochloride: Used primarily for its role in the urea cycle.
Calcium alpha-ketoglutarate: Utilized for its potential benefits in bone health and metabolism
L-ornithine alpha-ketoglutarate stands out due to its dual role in enhancing muscle performance and supporting immune function, making it a valuable compound in both sports nutrition and medical applications.
Propiedades
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5.2H2O/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t4-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHHAOVRWAVTGZ-WJXVXWFNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)



![2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine](/img/structure/B8084955.png)



![2-(4-Fluorophenyl)-4-oxo-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-7-carboxylic acid](/img/structure/B8084984.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-4-yl]propanoic acid](/img/structure/B8084990.png)

